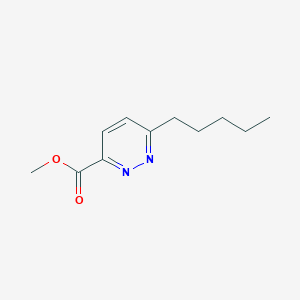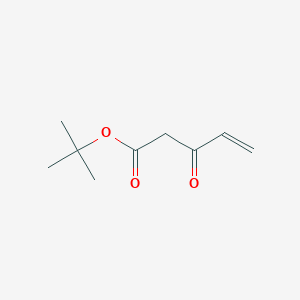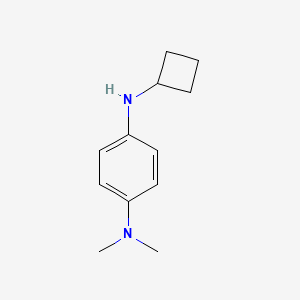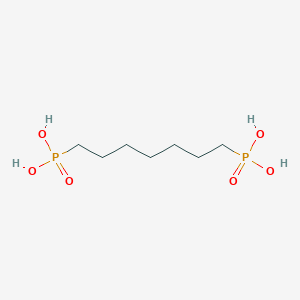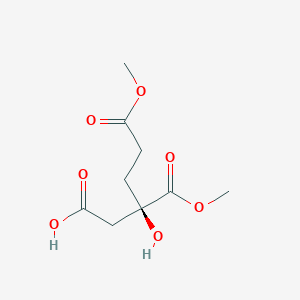![molecular formula C12H20N2 B12933042 N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B12933042.png)
N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine is an organic compound belonging to the class of phenylmethylamines. This compound contains a phenyl group substituted by an aminomethyl group, making it a part of the aralkylamines family. It is known for its applications in various scientific research fields, particularly as an inhibitor of nitric oxide synthase (NOS).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine typically involves the alkylation of N-methyl-N-isopropylamine with a benzyl halide derivative. The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as an inhibitor of nitric oxide synthase (NOS), particularly inducible NOS (iNOS), making it valuable in studies related to inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in conditions involving excessive nitric oxide production, such as septic shock and certain cancers.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting nitric oxide synthase (NOS). It binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide (NO) and citrulline. This inhibition is particularly effective against inducible NOS (iNOS), which is involved in the immune response and inflammation pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(Aminomethyl)benzyl)acetamidine: Another NOS inhibitor with similar structure but different substituents.
L-NMMA (N(G)-monomethyl-L-arginine): A nonselective NOS inhibitor.
L-NIL (L-N(G)-(1-iminoethyl)lysine): A relatively selective inhibitor of iNOS activity.
Uniqueness
N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine is unique due to its high selectivity and potency as an iNOS inhibitor. This selectivity makes it a valuable tool in research focused on inflammatory diseases and immune responses, where precise inhibition of iNOS is crucial.
Eigenschaften
Molekularformel |
C12H20N2 |
|---|---|
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
N-[[3-(aminomethyl)phenyl]methyl]-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H20N2/c1-10(2)14(3)9-12-6-4-5-11(7-12)8-13/h4-7,10H,8-9,13H2,1-3H3 |
InChI-Schlüssel |
AEXPPRUUJRVFNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)CC1=CC=CC(=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


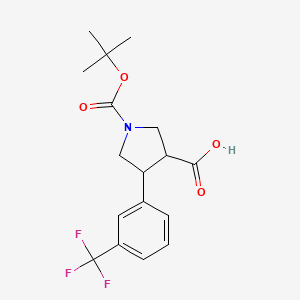
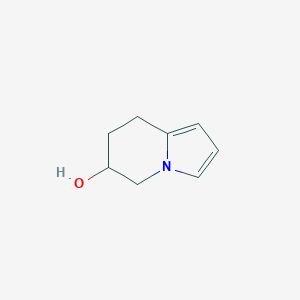
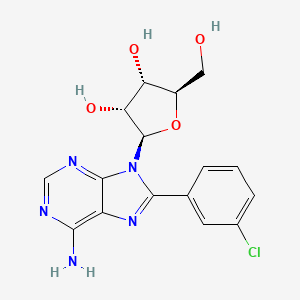
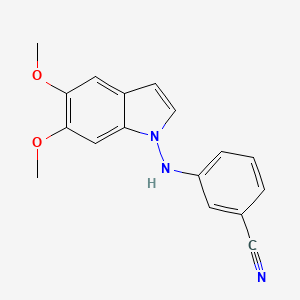

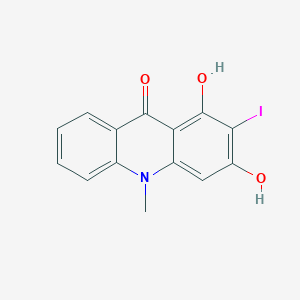
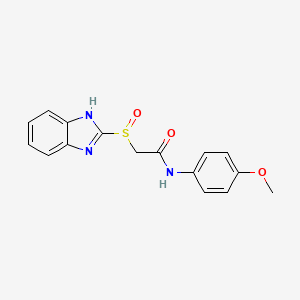
![N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine](/img/structure/B12933020.png)
